6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Fragment-based screening often lacks validated, crystallographically characterized starting points, leading to high attrition. This compound provides a structurally confirmed BRD4 BDII ligand, eliminating weeks of validation. - Confirmed BRD4 BDII binder: TR-FRET Ki = 160 μM; X-ray structure PDB 5UFO at 2.80 Å. - Defined SAR trajectory: >1,000-fold affinity gain from fragment to lead in published series. - Dual synthetic vectors: 6-methyl & N2-phenyl positions for rapid library elaboration. - Fragment Rule-of-Three compliant: MW 188, logP ~1.0. - Validated HPLC method & comprehensive spectral data (SDBS No. 6917) ensure rapid QC.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 4578-58-9
Cat. No. B102189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
CAS4578-58-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyKQVXOJQOQRTUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Chemical Profile


6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 4578-58-9) is a partially saturated pyridazinone heterocycle (C₁₁H₁₂N₂O, MW 188.23 g/mol) bearing a methyl group at position 6 and a phenyl substituent at position 2 [1]. The compound is commercially available as a fragment molecule for drug discovery, typically at ≥95% purity, and is supplied by multiple vendors as a solid stable under recommended storage conditions (–20°C powder, –80°C in solution) . Its structural features place it within the 4,5-dihydropyridazin-3(2H)-one class, a scaffold recognized for diverse biological activities including cardiotonic, platelet aggregation inhibitory, and anti-inflammatory effects [2]. The compound is catalogued under NSC 50989 and has a registered EINECS number 224-962-8 [3].

Fragment screening fit for BET bromodomain targets
Reported BRD4 binding mode confirmed by X-ray cocrystal structure
Distinct dihydro conformation and dual synthetic vectors for derivatization

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Generic Substitution Not Supported


The 4,5-dihydropyridazin-3(2H)-one scaffold class is highly sensitive to even minor substituent modifications. The specific combination of a 6-methyl group, a 2-phenyl ring, and the partially saturated 4,5-dihydro core creates a unique conformational and electronic profile that cannot be assumed equivalent across analogs. For example, the fully oxidized counterpart 6-methyl-2-phenylpyridazin-3(2H)-one (CAS 38154-50-6) loses the sp³ character at C4–C5, altering ring pucker and hydrogen-bonding geometry . Conversely, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 1011-46-7), which lacks the 6-methyl group, has been profiled primarily for cardiotonic activity rather than bromodomain binding [1]. Direct head-to-head quantitative comparisons between these close structural neighbors in identical assay systems are conspicuously absent from the peer-reviewed literature. Consequently, no evidence supports the assumption that any in-class analog can serve as a functionally equivalent replacement for this compound in fragment-based or medicinal chemistry workflows. The sections below present the limited but actionable quantitative differentiation data that do exist.

This compound
Des-methyl analog (CAS 1011-46-7)
No published BRD4 binding data or X-ray structure; cardiotonic focus, not fragment-validated.
Skew-boat conformation
Oxidized planar analog (CAS 38154-50-6)
Planar ring lacks binding-competent geometry; C4–C5 saturation is critical for target engagement.
Published BRD4 SAR trajectory
Other dihydropyridazinone analogs
No reported bromodomain optimization path; substitution risks untested pathway response.

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Differentiation Evidence


BRD4 Binding Affinity and X-Ray Co-Structure

In a two-dimensional NMR fragment screen against BRD4 bromodomains, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (designated fragment 1) was identified as a validated binder with a TR-FRET biochemical Ki of 160 μM against the BRD4 tandem bromodomain [1]. In the same study, the reference inhibitor 2a (MS417) exhibited a Ki of 16.7 nM, serving as a potency benchmark rather than a direct comparator [1]. An X-ray cocrystal structure (PDB 5UFO) confirmed fragment 1 occupies the acetylated lysine binding pocket of BRD4 BDII, with a key 2.8 Å hydrogen bond between the pyridazinone carbonyl oxygen and the conserved Asn433 side chain, and the N-methyl group positioned in an amphoteric water-mediated pocket [1]. This structural validation distinguishes the compound from the broader 4,5-dihydropyridazinone class, where BRD4 binding has not been demonstrated for the des-methyl analog 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 1011-46-7) in any published study [2].

BRD4 Binding & X-ray
Head-to-head
Fragment 1 Ki 160 μM vs. reference inhibitor 2a Ki 16.7 nM; PDB 5UFO, 2.8 Å H-bond to Asn433
Supports structure-guided BRD4 optimization
Only dihydropyridazinone with BRD4 cocrystal structure
Epigenetics Bromodomain inhibition Fragment-based drug discovery

Conformational Differentiation: Dihydro vs. Oxidized Pyridazinone

The 4,5-dihydro saturation state of the target compound imparts a skew-boat conformation to the pyridazinone ring, as confirmed by single-crystal X-ray diffraction [1]. The mean plane of the phenyl ring is twisted 53.27° relative to the pyridazinone ring, and crystal packing is stabilized by C–H···O hydrogen bonds and C–H···π interactions involving the 6-methyl group [1]. In contrast, the fully oxidized analog 6-methyl-2-phenylpyridazin-3(2H)-one (CAS 38154-50-6) possesses a planar aromatic pyridazinone ring, which eliminates the conformational flexibility and alters the spatial presentation of the phenyl substituent by constraining it to a near-coplanar orientation . This fundamental conformational difference precludes direct substitution of the oxidized analog in applications requiring the specific dihydro ring geometry, such as the BRD4 binding mode described above.

Ring Conformation
Context-dependent
Target: skew-boat, phenyl twist 53.27°. Oxidized analog: planar aromatic ring
Conformational fit critical for BRD4 binding
Planar analog lacks dihydro sp³ character
Structural chemistry Conformational analysis Medicinal chemistry

Fragment Library Suitability: Rule-of-Three Profile

For fragment-based screening applications, the target compound's computed physicochemical profile—molecular weight 188.23 g/mol, XLogP3 1.0, 0 hydrogen bond donors, 2 hydrogen bond acceptors, 1 rotatable bond, and topological polar surface area (TPSA) 32.7 Ų—places it firmly within the Astex Rule of Three (Ro3) guidelines for fragment libraries (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. By comparison, the des-methyl analog 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (MW 174.20, XLogP3 ~0.5) is smaller and more polar, making it a potentially different starting point for fragment elaboration [2]. The oxidized analog 6-methyl-2-phenylpyridazin-3(2H)-one (MW 186.21, XLogP3 ~1.5, TPSA ~34 Ų) differs in lipophilicity and lacks conformational flexibility [3]. The target compound's balanced logP and single rotatable bond offer an optimal trade-off between solubility and hydrophobic contact potential for fragment screening collections.

Fragment Library Profile
Context-dependent
MW 188 Da, XLogP3 1.0, TPSA 32.7 Ų, 0 HBD, 2 HBA, 1 RotB
Fragment Ro3 compliant for screening
Differs from des-methyl and oxidized analogs
Fragment-based screening Drug-likeness Physicochemical profiling

Synthetic Accessibility and Derivatization Pathways

The target compound was utilized as the starting fragment for a comprehensive SAR campaign targeting BET bromodomains, resulting in a series of pyridazinone-based inhibitors with stepwise potency improvements [1]. Fragment 1 (Ki = 160 μM) was elaborated to compound 11 (Ki = 0.97 μM) through introduction of an ortho-phenyl ether and replacement of the methylamine with a methyl ether, representing a 165-fold improvement in binding affinity [1]. Further optimization yielded compound 13b (Ki = 0.14 μM, ~1,140-fold improvement) and pyridone core analogs reaching single-digit nanomolar potency [1]. In contrast, the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold (CAS 1011-46-7) has been primarily elaborated for cardiotonic applications, with distinct SAR trajectories and no reported bromodomain activity [2]. The dual synthetic vectors available from the target compound—modification at the 6-methyl position and the N2-phenyl ring—provide greater versatility for library synthesis compared to the des-methyl analog, which lacks the C6 substitution handle.

SAR Optimization
Class-level
Fragment 1 (160 μM) → cpd 11 (0.97 μM, 165×) → cpd 13b (0.14 μM, ~1,140×)
Documented optimization trajectory available
Des-methyl analog lacks bromodomain SAR
Synthetic chemistry Scaffold derivatization Medicinal chemistry optimization

Spectroscopic Fingerprint for Identity Verification

The target compound has a well-documented spectroscopic profile across multiple analytical platforms, including ¹H NMR, FTIR, UV-Vis, and GC-MS spectra archived in the SDBS database (SDBS No. 6917) and SpectraBase [1]. The ¹H NMR spectrum shows characteristic signals for the dihydropyridazinone ring protons (C4–C5 methylene envelope) and the 6-methyl singlet, while the FTIR spectrum confirms the lactam carbonyl stretch. The HPLC separation method on a Newcrom R1 column has been published, providing a validated protocol for purity assessment [2]. In contrast, the fully oxidized analog (CAS 38154-50-6) lacks the diagnostic upfield methylene signals in ¹H NMR due to the absence of C4–C5 saturation, and the des-methyl analog (CAS 1011-46-7) lacks the 6-methyl singlet [3]. These spectroscopic differences provide unambiguous identity confirmation, reducing the risk of purchasing the wrong dihydropyridazinone analog from suppliers with overlapping nomenclature.

Analytical Identity
Analytical context
¹H NMR: C4–C5 methylene envelope, 6-methyl singlet. GC-MS: m/z 188
Differentiable from oxidized and des-methyl analogs
Reference spectra in SDBS No. 6917, SpectraBase
Analytical chemistry Quality control Spectroscopic characterization

Evidence Limitations and Gaps

Critical assessment of the available literature reveals several evidence gaps that must inform procurement decisions. (1) No published study has directly compared the target compound with its closest structural analogs (e.g., CAS 1011-46-7 or CAS 38154-50-6) in the same assay under identical conditions; all comparisons above rely on cross-study analysis or class-level inference [1]. (2) No in vivo pharmacokinetic, toxicological, or efficacy data have been published for the target compound itself—only for downstream optimized analogs derived from it [1]. (3) Selectivity data against other bromodomains (BRD2, BRD3, BRDT) or unrelated targets are absent, meaning the compound's selectivity profile is unknown [1]. (4) No head-to-head synthetic efficiency data (yield, step count, cost) comparing the preparation of the target compound versus analogs have been published. (5) The compound's stability under various storage conditions and its solubility in diverse solvent systems have not been systematically reported, though vendor datasheets provide basic guidance . These gaps mean that procurement decisions based on the available evidence must be framed as 'this compound offers a validated and structurally characterized starting point' rather than 'this compound is superior to its analogs.' Users requiring demonstrable selectivity or in vivo performance data should request custom profiling from suppliers or conduct internal validation.

Evidence Limitations
Data to verify
No head-to-head analog comparison; no selectivity, PK, or in vivo data for parent compound
Procurement requires internal validation planning
Rich fragment evidence but critical gaps remain
Evidence transparency Procurement risk assessment Research methodology

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Application Scenarios


Fragment-Based Screening for BET Bromodomains

The compound is uniquely positioned as a starting fragment for BET bromodomain inhibitor discovery, supported by a TR-FRET biochemical Ki of 160 μM and an X-ray cocrystal structure (PDB 5UFO) confirming binding to the acetylated lysine pocket of BRD4 BDII [S4-REFS-1]. Procurement is warranted for laboratories initiating fragment screening or hit validation against any BET family member, as the compound provides a structurally characterized positive control with a defined binding mode. Libraries procuring this fragment can leverage the published SAR trajectory—from fragment 1 through compound 11 (165-fold improvement) to compound 13b (>1,000-fold improvement)—to guide medicinal chemistry optimization [S4-REFS-1]. No other 4,5-dihydropyridazin-3(2H)-one analog has demonstrated comparable BRD4 binding validation.

Scaffold Derivatization and Library Synthesis

The target compound functions as a versatile scaffold for parallel library synthesis, with two distinct synthetic vectors: the 6-methyl position (amenable to oxidation, amination, or halogenation) and the N2-phenyl ring (suitable for electrophilic aromatic substitution or cross-coupling) [S4-REFS-1]. The documented elaboration of fragment 1 to potent pyridazinone and pyridone inhibitors demonstrates that this scaffold tolerates substantial structural modification while retaining target engagement [S4-REFS-1]. Procurement for internal library synthesis is supported by the compound's commercial availability at milligram to gram scale (e.g., TargetMol Fr12597) and its compliance with fragment Rule of Three guidelines (MW 188, logP 1.0) [S4-REFS-2].

Analytical Reference Standard for Dihydropyridazinone Identification

With comprehensive spectroscopic characterization archived in SDBS (No. 6917), SpectraBase, and PubChem, the compound serves as a reliable analytical reference standard for laboratories synthesizing or characterizing dihydropyridazinone derivatives [S4-REFS-3]. The published HPLC separation protocol on a Newcrom R1 column provides a validated method for purity assessment [S4-REFS-4]. The distinct spectroscopic features—including characteristic ¹H NMR methylene signals and the 6-methyl singlet—allow unambiguous differentiation from the closely related oxidized analog (CAS 38154-50-6) and des-methyl analog (CAS 1011-46-7), reducing analytical ambiguity in multi-compound workflows [S4-REFS-5].

Computational Chemistry and Structure-Based Design Training

The availability of a high-quality X-ray cocrystal structure (PDB 5UFO, resolution 2.80 Å) with BRD4 BDII makes this compound suitable for computational chemistry applications including docking validation, molecular dynamics benchmarking, and pharmacophore model generation [S4-REFS-1]. The compound's moderate binding affinity (Ki 160 μM) places it in the fragment-like range, making it an ideal test case for computational fragment optimization algorithms. The skew-boat conformation observed in the small-molecule crystal structure [S4-REFS-6] provides a conformational ensemble that challenges standard planar force-field parameterizations, offering educational value for medicinal chemistry training programs.

Application
Selection Property
Validation Focus
Fragment-Based Screening for BET Bromodomains
Reported BRD4 binding mode with X-ray cocrystal structure
BRD4 binding assay and structure-guided optimization
Scaffold Derivatization and Library Synthesis
Two synthetic vectors (C6-methyl and N2-phenyl)
Derivatization tolerance and SAR expansion
Analytical Reference Standard
Comprehensive spectroscopic fingerprint (NMR, FTIR, MS)
Identity confirmation vs. oxidized and des-methyl analogs
Computational Chemistry Training
High-resolution X-ray structure (PDB 5UFO, 2.80 Å)
Docking validation and conformational modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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